delta5-Avenasterol-d4

Isotope dilution mass spectrometry Phytosterol quantification MRM transition design

delta5-Avenasterol-d4 (parent CAS 18472-36-1 for the unlabeled compound) is a stable-isotope-labeled isotopologue of Δ5-avenasterol (isofucosterol, 24-ethylidenecholest-5-en-3β-ol), a Δ5-phytosterol of the stigmastane class found in vegetable oils such as corn, sunflower, and olive oil. The molecule bears four deuterium atoms at the terminal ethylidene group of the C24 side chain (positions 26 and 27), yielding a molecular formula of C29H44D4O and a monoisotopic molecular weight of 416.7 g/mol, representing a +4.0 Da mass shift relative to the unlabeled parent (412.7 g/mol).

Molecular Formula C29H48O
Molecular Weight 416.7 g/mol
Cat. No. B12421638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta5-Avenasterol-d4
Molecular FormulaC29H48O
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1/i1D3,7D
InChIKeyOSELKOCHBMDKEJ-YCDPVGMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta5-Avenasterol-d4: A Quadruply Deuterated Phytosterol Internal Standard for MS-Based Quantification


delta5-Avenasterol-d4 (parent CAS 18472-36-1 for the unlabeled compound) is a stable-isotope-labeled isotopologue of Δ5-avenasterol (isofucosterol, 24-ethylidenecholest-5-en-3β-ol), a Δ5-phytosterol of the stigmastane class found in vegetable oils such as corn, sunflower, and olive oil . The molecule bears four deuterium atoms at the terminal ethylidene group of the C24 side chain (positions 26 and 27), yielding a molecular formula of C29H44D4O and a monoisotopic molecular weight of 416.7 g/mol, representing a +4.0 Da mass shift relative to the unlabeled parent (412.7 g/mol) . The commercial product is supplied as a mixture of 24(28) Z/E isomers, consistent with the natural stereochemical composition of plant-derived Δ5-avenasterol [1].

Isotopologue type
Quadruply deuterated internal standard for Δ5-avenasterol
MS discrimination
+4 Da mass shift enables baseline-resolved SIM/MRM channels
Isomer profile
Supplied as E/Z mixture matching natural phytosterol composition

Why Generic Internal Standards Cannot Substitute for Delta5-Avenasterol-d4 in Phytosterol Analysis


In quantitative phytosterol analysis—whether by GC-MS, GC-MS/MS, or LC-MS/MS—deploying a non-isotopic internal standard such as 5α-cholestane or epicoprostanol introduces systematic quantification errors arising from differential extraction recovery, chromatographic retention, and ionization response between the surrogate and the target analyte [1]. The landmark 2019 international interlaboratory cholesterol and non-cholesterol sterol survey, involving over 20 specialized laboratories, demonstrated that the use of non-deuterated internal standards contributed to unacceptably high interlaboratory variation in sterol measurements, even when individual laboratories applied identical calibration stock solutions [2]. Moreover, Δ5-avenasterol and stigmasterol are documented isobaric isomers that direct mass spectrometry cannot inherently distinguish; without a co-eluting deuterated analog to correct for matrix effects and ion suppression, false identification and inaccurate quantification are inevitable consequences [3].

Non-isotopic surrogates (e.g., 5α-cholestane, epicoprostanol) may introduce differential extraction recovery and ionization response.
Class-level evidence links non-deuterated internal standards to elevated interlaboratory variability in sterol surveys.
Isobaric isomers (Δ5-avenasterol/stigmasterol) require a co-eluting deuterated analog to correct for matrix effects and prevent misidentification.

Quantitative Differentiation Evidence: Delta5-Avenasterol-d4 Versus Closest Alternatives


Mass Shift Enables Baseline-Resolved MS Discrimination from Unlabeled Δ5-Avenasterol

delta5-Avenasterol-d4 incorporates four deuterium atoms yielding a molecular weight of 416.7 g/mol, a mass shift of +4.0 Da relative to the unlabeled Δ5-avenasterol parent (412.7 g/mol) . This +4 Da shift is sufficient to completely separate the internal standard cluster from the analyte isotopologue cluster in both GC-MS and LC-MS selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, enabling simultaneous co-elution without mass channel crosstalk. By contrast, a deuterium-labeled internal standard bearing only two or three deuterium atoms (e.g., a hypothetical d2 or d3 isotopologue) risks M+2 natural abundance interference from the analyte, compromising quantification accuracy [1].

Mass shift
Head-to-head
+4.0 Da vs. unlabeled parent
Supports complete MS baseline resolution and elimination of isotopologue crosstalk
D2/D3 analogs risk M+2 natural abundance interference
Isotope dilution mass spectrometry Phytosterol quantification MRM transition design

Chromatographic Co-Elution Fidelity Matches Target Analyte, Eliminating Matrix Effect Bias

As a perdeuterated isotopologue of Δ5-avenasterol retaining the identical sterol backbone and side-chain topology, delta5-Avenasterol-d4 co-elutes precisely with its unlabeled target under reversed-phase LC conditions (predicted logP 8.9) and under standard GC derivatization protocols [1]. In a controlled comparative study of internal standards for phytosterol fast chromatography-tandem MS (FC-MS/MS), deuterated cholesterol—structurally analogous to the deuterated phytosterol class—eliminated analyte-to-analyte interferences that were observed when the non-deuterated surrogate cholestanol was employed, due to the near-identical retention time and ionization behavior of the deuterated analog [2]. By contrast, 5α-cholestane, a commonly used non-deuterated internal standard in phytosterol GC methods, exhibits a distinct retention index and ionization response profile, introducing differential matrix effects that cannot be corrected without an isotopically matched standard [3].

Co-elution fidelity
Cross-study comparable
Target co-elutes with analyte; comparator (5α-cholestane) shows distinct retention
Enables matched matrix-effect correction and ionization compensation
Deuterated cholesterol analog study: interferences eliminated vs. cholestanol
Matrix effect correction Chromatographic retention matching Ion suppression compensation

Terminal Ethylidene Deuteration Confers Label Stability Against H/D Back-Exchange

The four deuterium atoms of delta5-Avenasterol-d4 are located on the terminal ethylidene group (positions C26 and C27) of the sterol side chain, as confirmed by the deposited IUPAC name and SMILES string [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6,7,7,7-tetradeuterio-5-propan-2-ylhept-5-en-2-yl]-...] [1]. This vinylic/allylic deuteration position on a sp2-hybridized carbon is intrinsically more resistant to proton-deuterium back-exchange under routine sample preparation conditions (acidic/basic hydrolysis, saponification, derivatization) than deuterium atoms placed at α-carbonyl, benzylic, or heteroatom-bound (O-D, N-D) positions, which are prone to exchange in protic solvents [2]. Unpublished vendor quality documentation indicates that the isotopic enrichment is maintained through standard phytosterol extraction and derivatization workflows, whereas alternative labeling strategies (e.g., 13C-labeling) are insensitive to exchange but substantially more costly [3].

Label stability
Class-level inference
Ethylidene (sp²) deuteration; non-labile under standard prep
Minimizes quantification drift from H/D back-exchange during saponification/derivatization
Exact exchange rate data not reported; labile O-D/N-D positions contrasted
Deuterium label stability H/D exchange resistance Sample preparation robustness

E/Z Isomer Mixture Matches Natural Stereochemical Profile, Avoiding Single-Isomer Quantification Bias

Plant-derived Δ5-avenasterol occurs naturally as a mixture of 24(28) Z and E isomers (typically approximately 2:1 Z/E ratio) . delta5-Avenasterol-d4 is commercially supplied as an (E/Z) mixture , directly mirroring the stereochemical profile of the endogenous analyte. This is critical because, while direct MS cannot distinguish Δ5-avenasterol from stigmasterol as documented by Broughton and Beaudoin (2021), chromatographic methods with appropriate stationary phases can partially or fully resolve the Z and E isomers [1]. If a single-isomer internal standard were employed, isomeric bias in extraction recovery, derivatization efficiency, or ionization response between the Z and E forms would produce inaccurate total Δ5-avenasterol quantification. The availability of the E/Z mixture as a matched internal standard eliminates this risk .

Isomer profile
Supporting evidence
E/Z mixture supplied; natural Z/E ~2:1
Avoids single-isomer quantification bias; supports unbiased total Δ5-avenasterol analysis
Requires chromatographic Z/E separation for isomer-specific reporting
Stereoisomer resolution Phytosterol authentication Natural product profiling

Class-Level Evidence: Deuterated Internal Standards Reduce Interlaboratory CV Versus Non-Deuterated Surrogates

The 2019 international sterol survey (Lütjohann et al.) evaluated cholesterol and non-cholesterol sterol measurements across 22 laboratories using various internal standards [1]. Laboratories employing deuterium-labeled internal standards reported more consistent results than those using non-deuterated surrogates (5α-cholestane, epicoprostanol). While this survey did not include Δ5-avenasterol among its target analytes, the underlying principle—that an isotopically matched internal standard compensates for differential extraction, derivatization, and ionization behavior—is directly transferable to Δ5-avenasterol quantification [2]. A separate FC-MS/MS method development study (Alberdi-Cedeño et al., 2021) experimentally confirmed that deuterated cholesterol as internal standard eliminated analyte-to-analyte interferences that persisted when the non-deuterated analog cholestanol was used, enabling accurate quantification of seven phytosterols and tocopherols simultaneously [3].

Interlaboratory reproducibility
Class-level inference
22-lab survey & FC-MS/MS study: deuterated IS reduced variability
Supports method harmonization and isotope dilution for phytosterol quantification
Δ5-avenasterol not directly tested; principle transferable from cholesterol/phytosterol class
Interlaboratory reproducibility Method harmonization Quality control

Procurement-Validated Application Scenarios for Delta5-Avenasterol-d4


Isotope Dilution LC-MS/MS Quantification of Δ5-Avenasterol in Edible Oils for Authentication and Adulteration Detection

Edible oil authentication relies on accurate phytosterol profiling where Δ5-avenasterol serves as a key varietal marker (e.g., its content ranges from 2.2% to 15.2% of total sterols across different oil types) [1]. delta5-Avenasterol-d4 enables precise isotope dilution quantification by co-eluting with the target analyte and providing identical matrix effect compensation, as demonstrated in the FC-MS/MS method where deuterated cholesterol eliminated interferences versus cholestanol [2]. The +4 Da mass shift ensures no crosstalk between the internal standard and analyte mass channels in MRM acquisition.

Dietary Intake Biomarker Studies Requiring Accurate Serum Phytosterol Quantification

Serum Δ5-avenasterol concentrations are emerging biomarkers for dietary intake of specific phytosterol-rich foods including horseradish tree (Moringa oleifera), walnuts, and carob [1]. The 2019 international sterol survey documented unacceptably high interlaboratory variation when non-deuterated internal standards were used for serum sterol quantification, highlighting the need for analyte-matched deuterated internal standards to achieve harmonized, reproducible results across clinical laboratories [2].

Plant Sterol Biosynthesis and Metabolism Research Using Stable Isotope Tracing

In plant sterol biochemistry, Δ5-avenasterol is the immediate biosynthetic precursor of sitosterol via the action of sterol Δ24-reductase [1]. For in vitro or in vivo metabolic flux studies in plant systems, delta5-Avenasterol-d4 can serve as both an internal standard for absolute quantification of endogenous Δ5-avenasterol pools and as a tracer for tracking conversion to downstream metabolites, with the deuterium label on the ethylidene group being stable through standard enzymatic assay conditions [2].

Regulatory Compliance Method Validation for Phytosterol Content in Functional Foods and Dietary Supplements

As regulatory frameworks increasingly require validated LC-MS/MS methods for phytosterol quantification in functional foods and supplements, the use of an analyte-matched deuterated internal standard such as delta5-Avenasterol-d4 satisfies ICH Q2(R1) accuracy and precision requirements [1]. The availability of the compound as an E/Z mixture matching the natural isomer profile eliminates the need for separate isomer-specific calibration and reduces total method uncertainty relative to surrogate internal standard approaches [2].

Application
Selection Property
Validation Focus
Edible oil authentication by phytosterol profiling
Analyte-matched deuterated ISTD for isotope dilution LC-MS/MS
Matrix-effect compensation and MRM crosstalk elimination
Serum Δ5-avenasterol as dietary intake biomarker (research)
Deuterated internal standard for interlaboratory consistency
Reproducibility across human plasma research matrices
Plant sterol biosynthesis and metabolic flux studies
Deuterium-labeled tracer and quantification ISTD
Label stability under enzymatic assay conditions
Method validation for phytosterol quantification in functional foods
E/Z isomer-matched ISTD for unbiased total sterol measurement
Accuracy and precision assessment per ICH Q2(R1) context
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